molecular formula C24H21N3O3S B11449538 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone

2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone

Cat. No.: B11449538
M. Wt: 431.5 g/mol
InChI Key: VEANUHBKTMIWTM-UHFFFAOYSA-N
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Description

2-{[5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)ethan-1-one is a complex organic compound that features a triazole ring, a sulfanyl group, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiol-containing compounds under controlled conditions.

    Final Coupling: The final product is obtained by coupling the triazole-sulfanyl intermediate with 4-phenoxyphenyl ethanone derivatives under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-{[5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)ethan-1-one has several research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The triazole ring and sulfanyl group play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)ethan-1-one stands out due to its specific substitution pattern on the triazole ring and the presence of both methoxy and phenoxy groups

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenoxyphenyl)ethanone

InChI

InChI=1S/C24H21N3O3S/c1-27-23(20-10-6-7-11-22(20)29-2)25-26-24(27)31-16-21(28)17-12-14-19(15-13-17)30-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3

InChI Key

VEANUHBKTMIWTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4OC

Origin of Product

United States

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